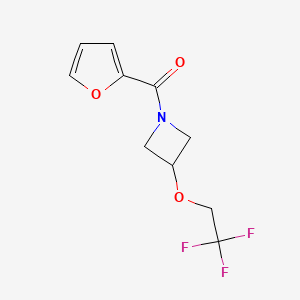

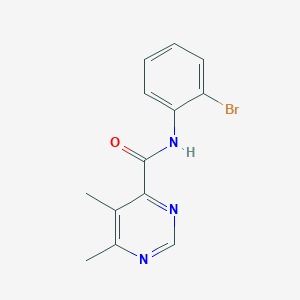

![molecular formula C27H28ClN3OS B2678426 8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223844-59-4](/img/structure/B2678426.png)

8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C27H28ClN3OS and its molecular weight is 478.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Cytotoxicity

Research on thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides, and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives, including compounds similar to the specified chemical structure, demonstrates significant antiproliferative activity against the NCI-60 cell lines. The activities of these compounds, particularly a 5-keto-tetrahydrothieno[2,3-b]quinolones derivative with a 3-methoxyphenylcarboxamide moiety, highlighted their potential in cancer therapy, showing low nanomolar range GI50 values against melanoma and breast cancer cell lines. Molecular modeling suggested that amino acid side chains and a lipophilic pocket play crucial roles in ligand binding (Joyce Hung et al., 2014).

Synthesis and Biological Activity

Thieno[2,3-b]quinoline derivatives have been synthesized and tested for their growth inhibitory activity against Saccharomyces Cerevisiae, demonstrating potential fungicidal properties. The structural integrity of biologically active compounds remained unchanged upon exposure to gamma irradiation, suggesting their stability and potential application in biological contexts (M. El-Gaby et al., 2006).

Targeted Delivery of NO

A study on N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related compounds shows their potential in forming coordinate bonds with metal ions for targeted delivery of nitric oxide (NO) to biological sites. This research points towards applications in treating tumors, where NO release is triggered by irradiation (Yi-Qiu Yang et al., 2017).

Antimicrobial Activities

Substituted quinoline-2-carboxamides have been prepared and evaluated for their activity against mycobacterial species and photosynthetic electron transport inhibition. Specific derivatives showed higher activity against M. tuberculosis and M. kansasii than standard treatments, indicating their potential in antimycobacterial therapy (T. Goněc et al., 2012).

Optical Properties

Research on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines reveals moderate to high fluorescence quantum yields, establishing structure-optical properties relationships. These compounds' fluorescence properties suggest their potential application as invisible ink dyes (Y. P. Bogza et al., 2018).

Propriétés

IUPAC Name |

8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClN3OS/c1-2-18-6-8-19(9-7-18)24-22-17-30-23-11-10-20(28)16-21(23)25(22)33-26(24)27(32)29-12-5-15-31-13-3-4-14-31/h6-11,16-17H,2-5,12-15H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBZDOABFFNZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCN5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(2-amino-5-chloro-6-methylpyrimidin-4-yl)thio]acetate](/img/structure/B2678344.png)

![2-((1-(3-(2-(tert-butyl)-4-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2678345.png)

![Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2678355.png)

![2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile](/img/structure/B2678356.png)

![3-Bromo-6-iodothieno[3,2-b]thiophene](/img/structure/B2678357.png)

![(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2678360.png)